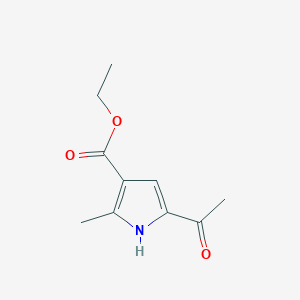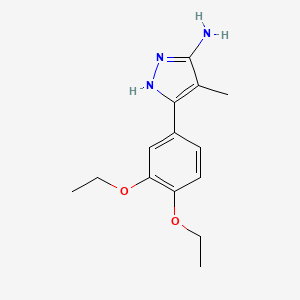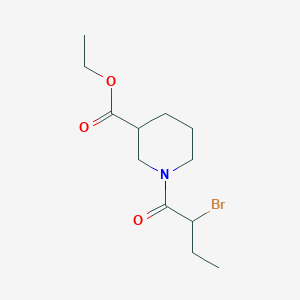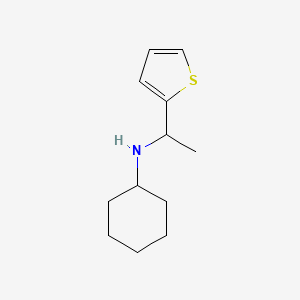
5-アセチル-2-メチル-1H-ピロール-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure containing one nitrogen atom. The ethyl ester group at the 3-carboxylate position and the acetyl group at the 5-position, along with a methyl group at the 2-position, distinguish this compound from other pyrrole derivatives.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at various positions. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates can be synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, as demonstrated in one study . Although this method does not directly pertain to the synthesis of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate, it provides insight into the types of reactions that can be used to synthesize substituted pyrroles.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. For example, the structure of related compounds has been characterized by 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy . These studies often employ quantum chemical calculations to support experimental findings and provide detailed insights into the molecular structure.
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions, including acetylation, which is relevant to the formation of the acetyl group in ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate. For example, acetylation reactions have been studied in detail, showing that the acetylated products are mainly nitrogen atoms in the ring . These reactions can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts like DMAP.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and reactivity. For instance, the formation of dimers through intermolecular hydrogen bonding can be indicated by shifts in vibrational frequencies observed in FT-IR spectra . Quantum chemical calculations, including DFT and AIM studies, can provide thermodynamic parameters and predict the stability and reactivity of these compounds .
科学的研究の応用
抗HIV活性
インドール誘導体は、ピロール化合物と構造的に関連しており、抗HIV活性において潜在的な可能性を示すことが報告されています。 新規インドリルおよびオキソクロメニルキサントン誘導体の分子ドッキング研究が実施され、HIV-1に対する有効性が評価されました .
がん治療
インドール誘導体の癌治療への応用は、その生物学的活性特性により注目を集めています。 これらの化合物は、さまざまな種類の癌細胞の治療に有望であることが示されています .
抗菌性
インドールとその誘導体は、抗菌性でも知られており、新しい抗生物質や抗真菌剤の開発に役立ちます .
糖尿病マーカーの同定
ピロール-2-カルボアルデヒド(Py-2-C)誘導体は、同様のピロール構造を共有し、天然源から単離されており、糖尿病の分子マーカーとしての役割が知られています .
天然源からの単離
ピロール構造を持つ化合物は、真菌、植物、微生物から単離されており、天然物の合成と発見における潜在的な用途を示唆しています .
神経疾患の治療
インドール誘導体は、これらの状態に関連する生物学的標的に作用する能力があるため、さまざまな神経疾患の治療に潜在的な可能性を示しています .
Safety and Hazards
将来の方向性
Despite its limited characterization, ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate presents an attractive scaffold for drug discovery research. Researchers should explore its potential applications, conduct Structure-Activity Relationship (SAR) studies, and investigate its interactions with biological targets .
作用機序
The mechanism of action, targets, and biochemical pathways of a compound depend on its specific structure and the functional groups it contains. In general, these compounds can interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes and biochemical pathways .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. These factors can affect the bioavailability of the compound, or the proportion of the compound that enters the circulation and is able to have an active effect .
The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
特性
IUPAC Name |
ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-9(7(3)12)11-6(8)2/h5,11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHJKDODZRFMQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)
![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)
![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)



![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)

![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)
![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)

![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)